

# Physical properties of 2-aminoquinoxaline (melting point, solubility)

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## Compound of Interest

Compound Name: Quinoxalin-2-amine

Cat. No.: B120755

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## A Technical Guide to the Physical Properties of 2-Aminoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-aminoquinoxaline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is crucial for its application in synthesis, formulation, and biological screening. This document outlines its melting point and solubility, provides detailed experimental protocols for their determination, and includes a workflow diagram for the characterization of physical properties.

### Core Physical Properties

2-Aminoquinoxaline presents as a light yellow solid at room temperature.<sup>[1]</sup> Its key physical properties are summarized below, providing a foundational dataset for laboratory and developmental work.

### Data Presentation

The quantitative and qualitative physical data for 2-aminoquinoxaline are presented in Table 1.

Property	Value	Solvents
Melting Point	155-157 °C	Not Applicable
Solubility	Slightly Soluble	DMSO, Methanol

## Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for ascertaining the melting point and solubility of 2-aminoquinoxaline.

### Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound. The capillary method is a widely adopted and reliable technique for this measurement.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of dry 2-aminoquinoxaline is finely powdered using a mortar and pestle. This ensures efficient heat transfer within the sample.
- **Capillary Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
- **Measurement:**

- The loaded capillary tube is placed into the heating block of the melting point apparatus.
- A rapid heating rate (5-10 °C per minute) is initially used to determine an approximate melting range.
- The apparatus is allowed to cool to at least 20 °C below the approximate melting point.
- A new sample is prepared and heated at a slower rate (1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal melts (clear point) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow.

## Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent. This method ensures that the solvent is fully saturated with the solute.

Apparatus and Reagents:

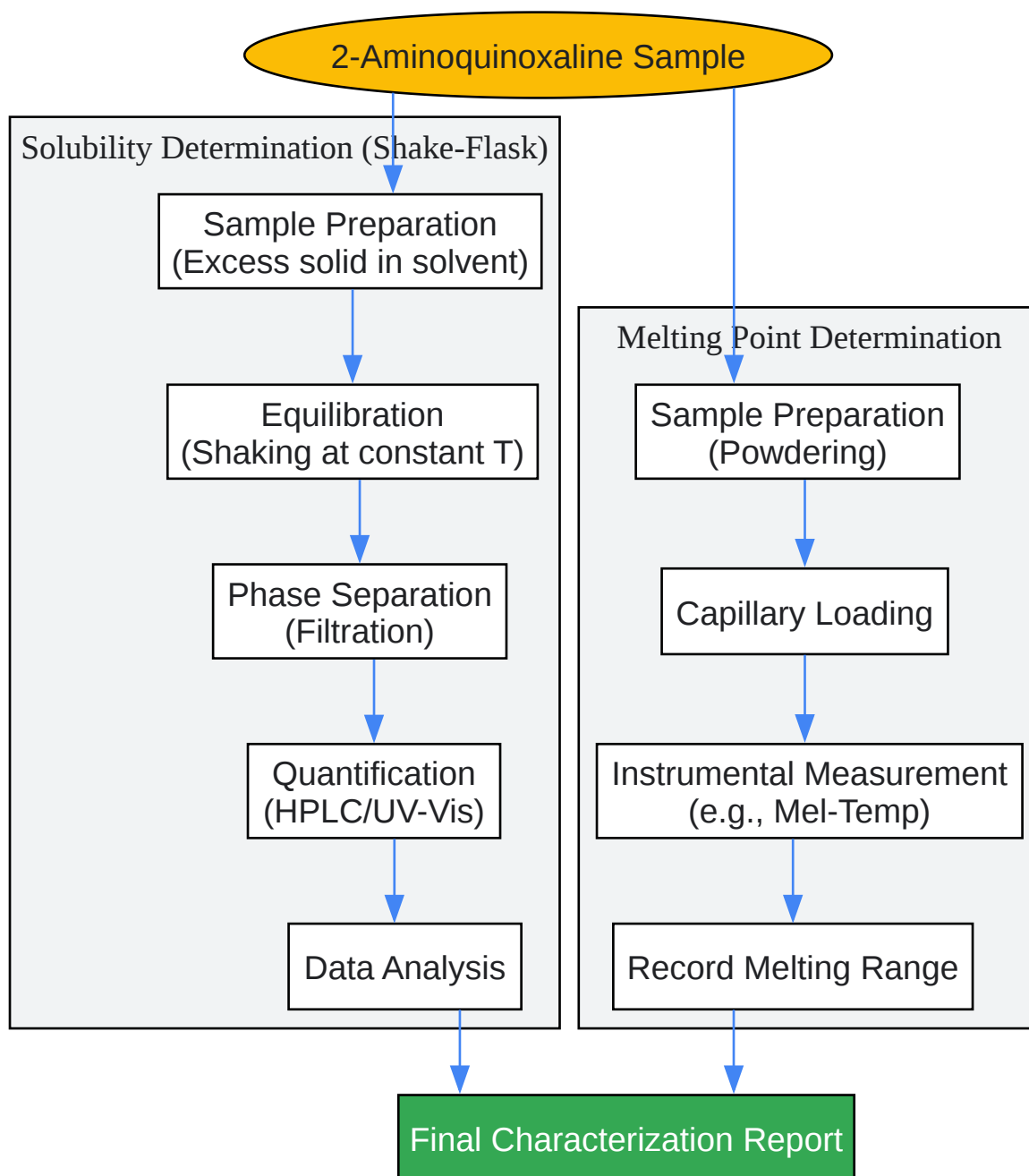
- Analytical balance
- Vials with screw caps
- Orbital shaker with a temperature-controlled environment
- Syringe filters (e.g., 0.45 µm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Chosen solvents (e.g., DMSO, Methanol, Water)

Procedure:

- **Preparation:** An excess amount of solid 2-aminoquinoxaline is added to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.
- **Equilibration:** The vials are securely sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, the vials are left undisturbed to allow the excess solid to sediment. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles.
- **Quantification:** The concentration of 2-aminoquinoxaline in the clear, filtered solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
  - **HPLC:** A precise volume of the filtrate is injected into the HPLC system. The concentration is calculated by comparing the peak area of the sample to a standard curve prepared with known concentrations of 2-aminoquinoxaline.
  - **UV-Vis Spectrophotometry:** The filtrate is diluted to a concentration within the linear range of a pre-established calibration curve. The absorbance is measured at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for 2-aminoquinoxaline, and the concentration is determined from the calibration curve.
- **Data Analysis:** The experiment should be performed in triplicate to ensure the results are reproducible. The average concentration is reported as the solubility of 2-aminoquinoxaline in the specified solvent at the given temperature.<sup>[2]</sup>

## Visualization of Experimental Workflow

The logical sequence of operations for characterizing the physical properties of a chemical compound like 2-aminoquinoxaline is a critical aspect of experimental design. The following diagram, generated using the DOT language, illustrates this workflow.



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## References

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